molecular formula C10H16N2O4 B083697 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate CAS No. 14205-40-4

2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate

Cat. No.: B083697
CAS No.: 14205-40-4
M. Wt: 228.24 g/mol
InChI Key: XKZRFLCEABGXJI-UHFFFAOYSA-N
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Description

2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate is a synthetic organic compound characterized by its unique structure, which includes two (Z)-3-aminobut-2-enoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with 2-hydroxyethyl 3-aminobut-2-enoate. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-aminobut-2-enoic acid: A precursor in the synthesis of the compound.

    2-hydroxyethyl 3-aminobut-2-enoate: Another precursor used in the synthesis.

    N-acetyl-3-aminobut-2-enoic acid: A structurally related compound with similar reactivity.

Uniqueness

2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate is unique due to its dual (Z)-3-aminobut-2-enoyl groups, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

14205-40-4

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

2-(3-aminobut-2-enoyloxy)ethyl 3-aminobut-2-enoate

InChI

InChI=1S/C10H16N2O4/c1-7(11)5-9(13)15-3-4-16-10(14)6-8(2)12/h5-6H,3-4,11-12H2,1-2H3

InChI Key

XKZRFLCEABGXJI-UHFFFAOYSA-N

SMILES

CC(=CC(=O)OCCOC(=O)C=C(C)N)N

Isomeric SMILES

C/C(=C/C(=O)OCCOC(=O)/C=C(\N)/C)/N

Canonical SMILES

CC(=CC(=O)OCCOC(=O)C=C(C)N)N

14205-40-4

Origin of Product

United States

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